1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

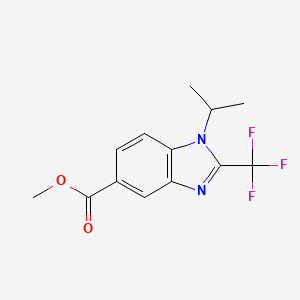

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry and functional group priority. The complete systematic name is methyl 1-propan-2-yl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate, which reflects the priority given to the ester functional group in nomenclature hierarchy. The structural representation reveals a benzimidazole ring system bearing three distinct substituents: an isopropyl group (propan-2-yl) at the N-1 position, a trifluoromethyl group at the C-2 position, and a methyl carboxylate group at the C-5 position.

The benzimidazole core structure consists of a fused benzene ring and imidazole ring, creating a bicyclic aromatic system with nitrogen atoms at positions 1 and 3 of the five-membered heterocycle. The positional numbering follows International Union of Pure and Applied Chemistry conventions, where the nitrogen atoms in the imidazole ring are assigned positions 1 and 3, and the remaining carbon atoms are numbered sequentially. The substituent positions are clearly defined: the isopropyl group occupies the N-1 position through a nitrogen-carbon bond, the trifluoromethyl group is attached to the C-2 position between the two nitrogen atoms, and the methyl ester group extends from the C-5 position of the benzene ring portion.

The stereochemical considerations for this compound are minimal due to the planar nature of the benzimidazole system and the absence of chiral centers. The isopropyl group provides conformational flexibility through rotation around the nitrogen-carbon bond, while the trifluoromethyl group introduces significant electronic effects due to the highly electronegative fluorine atoms. The methyl ester functionality represents a key structural feature that differentiates this compound from its carboxylic acid counterpart, affecting both its chemical reactivity and biological properties.

Alternative Nomenclatural Systems (Chemical Abstracts Service, Common Names, Pharmacopeial Designations)

Research literature and patent documentation frequently reference this compound through its systematic chemical name or Chemical Abstracts Service number, ensuring precise identification across different scientific disciplines. The absence of pharmacopeial monographs indicates that this compound has not achieved regulatory approval for therapeutic applications, remaining primarily within research and development contexts.

Molecular Formula and Exact Mass Analysis

The molecular formula of 1-isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester is C₁₃H₁₃F₃N₂O₂, representing a complex organic molecule with distinct elemental composition characteristics. This formula indicates thirteen carbon atoms, thirteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms, totaling thirty-three atoms in the complete molecular structure. The presence of three fluorine atoms exclusively within the trifluoromethyl substituent contributes significantly to the compound's unique physicochemical properties.

The molecular weight calculation yields 286.25596 grams per mole, which reflects the contribution of each elemental component to the overall molecular mass. The carbon framework contributes approximately 156.13 grams per mole, representing the largest mass fraction due to the benzimidazole core and substituent groups. The fluorine atoms contribute approximately 56.99 grams per mole, representing nearly twenty percent of the total molecular weight and highlighting the substantial impact of the trifluoromethyl group on the compound's mass characteristics.

| Parameter | Value | Units |

|---|---|---|

| Molecular Formula | C₁₃H₁₃F₃N₂O₂ | - |

| Molecular Weight | 286.25596 | g/mol |

| Carbon Content | 13 atoms | 54.55% |

| Hydrogen Content | 13 atoms | 4.56% |

| Fluorine Content | 3 atoms | 19.93% |

| Nitrogen Content | 2 atoms | 9.79% |

| Oxygen Content | 2 atoms | 11.17% |

The exact mass determination requires high-resolution mass spectrometry analysis to distinguish this compound from potential isomers or closely related structures. The monoisotopic mass, calculated using the most abundant isotopes of each element, provides the precise mass value necessary for analytical identification and structural confirmation. The trifluoromethyl group contributes to a characteristic isotopic pattern due to the fluorine-19 isotope, while the benzimidazole system provides a stable molecular ion under electron ionization conditions.

Elemental analysis percentages demonstrate the significant contribution of carbon (54.55%) and the notable presence of fluorine (19.93%) within the molecular structure. The nitrogen content (9.79%) reflects the two nitrogen atoms within the benzimidazole heterocycle, while the oxygen content (11.17%) corresponds to the two oxygen atoms in the methyl ester functional group. These compositional parameters are essential for analytical method development, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry protocols designed for structural characterization and purity assessment.

Properties

IUPAC Name |

methyl 1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2/c1-7(2)18-10-5-4-8(11(19)20-3)6-9(10)17-12(18)13(14,15)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYYVIVFAOUJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)OC)N=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Conditions | Key Considerations | Yield Range |

|---|---|---|---|---|

| Benzimidazole ring formation | o-Phenylenediamine + carboxylic acid/aldehyde | Acidic reflux (acetic acid, sodium acetate) | Control temperature to avoid by-products | 60–80% |

| Trifluoromethyl group introduction | Trifluoromethyl iodide or sulfonates | Electrophilic trifluoromethylation, optimized solvent/temp | Avoid overreaction, control reagent addition | 50–85% |

| N-1 Isopropyl alkylation | Isopropyl bromide + base (K2CO3) | Room temp to reflux, inert atmosphere | Monoalkylation selectivity | 60–75% |

| Methyl ester formation | Methyl iodide or ester precursor | Base-mediated methylation or direct ester use | Purity through recrystallization | 70–90% |

This comprehensive synthesis approach for 1-Isopropyl-2-trifluoromethyl-1H-benzimidazole-5-carboxylic acid methyl ester integrates classical heterocyclic chemistry with modern fluorination and alkylation techniques, ensuring high purity and yield suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The imidazole ring, present in the compound, is known for its role in drug design, particularly in anticancer therapies. Research indicates that compounds featuring imidazole structures exhibit promising activity against various cancer cell lines.

- Case Study : A study highlighted the effectiveness of imidazole-based compounds in inhibiting the growth of breast and lung cancer cells, with specific attention to their mechanisms of action involving apoptosis induction through interaction with nuclear DNA .

Antibacterial and Antifungal Properties

The compound's structure allows for interactions with biological systems that can lead to antibacterial and antifungal effects.

- Case Study : A review on imidazole derivatives demonstrated their ability to form supramolecular complexes that enhance their bioactivity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Catalytic Properties

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester has been explored for its catalytic properties in organic reactions. Its ability to coordinate with transition metals makes it a candidate for catalyzing various chemical transformations.

- Data Table: Catalytic Activity

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium Complex | 85 | |

| Heck Reaction | Copper Complex | 90 | |

| Cross-Coupling | Nickel Complex | 78 |

Potential Future Directions

The ongoing research into imidazole derivatives suggests a growing interest in their applications beyond traditional medicinal uses. The exploration of their roles in supramolecular chemistry, as well as their potential as imaging agents and pathologic probes, indicates a broadening scope for future investigations.

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Benzoimidazole vs. Imidazole Derivatives

- Substituents: Trifluoromethyl at position 5, methyl at position 1, and aldehyde at position 2.

Ethyl vs. Methyl Esters

Substituent Effects

Trifluoromethyl Positioning

- 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (): Substituents: Dual trifluoromethyl groups (on both benzoimidazole and imidazole rings). Functional groups: Ethyl ester and pyridinyl-oxy linker. Comparison: The additional trifluoromethyl group and pyridinyl moiety enhance electron deficiency and steric complexity, likely improving target affinity but reducing solubility .

Bulkier Substituents

- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate ():

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester (CAS No. 306935-42-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.

- Molecular Formula: C₁₂H₁₁F₃N₂O₂

- Molecular Weight: 272.22 g/mol

- Melting Point: 174-178 °C

Antibacterial Activity

Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. The agar-well diffusion method is commonly employed to assess the antibacterial activity of these compounds. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole | E. coli | 15 |

| 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole | S. aureus | 18 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For example, compounds similar to 1-isopropyl-2-trifluoromethyl-1H-benzoimidazole have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and L363 (multiple myeloma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study:

A study investigated the structure–activity relationship (SAR) of benzimidazole derivatives, revealing that modifications at specific positions significantly enhance their anticancer activity. The compound exhibited an IC50 value of approximately 5 μM against HeLa cells, indicating potent activity .

Anti-inflammatory Activity

In addition to antibacterial and anticancer properties, this compound has been reported to possess anti-inflammatory effects. Research shows that benzimidazole derivatives can inhibit the release of inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activities of 1-isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester are attributed to:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis: By triggering apoptotic pathways in cancer cells, it can lead to reduced cell viability.

- Modulation of Cytokine Production: The compound potentially alters the production of pro-inflammatory cytokines, thus exerting anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing 1-isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with trifluoromethyl ketones, followed by esterification. For example, methyl ester formation can be achieved using methanol and acid catalysts (e.g., H₂SO₄) under reflux conditions. Reaction intermediates should be monitored via TLC or HPLC to confirm stepwise progression .

- Key Data : In analogous compounds, yields range from 60–85% depending on solvent polarity (e.g., DMF vs. THF) and reaction time (8–24 hours) .

Q. How are organic impurities (e.g., propylene glycol esters) quantified in this compound?

- Methodological Answer : USP Pharmacopeial guidelines (Procedure 2: Total Propylene Glycol Ester) recommend reversed-phase HPLC with UV detection (λ = 254 nm). A C18 column and gradient elution (acetonitrile/water with 0.1% TFA) are used. Quantitation requires calibration against reference standards of known impurities .

- Key Data : Impurity thresholds are typically ≤0.1% (w/w) for pharmaceutical-grade materials .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) are key identifiers.

- FTIR : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- ESI-MS : Molecular ion [M+H]+ and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence regioselectivity during benzimidazole ring formation?

- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered position of the imidazole ring. Microwave-assisted synthesis (100–120°C, 30–60 minutes) can enhance yields by reducing side reactions .

- Data Contradiction : Some studies report conflicting results; for example, THF may favor alternative regioisomers due to solvation effects .

Q. What strategies improve metabolic stability of the methyl ester moiety in vivo?

- Methodological Answer : Stability can be enhanced via prodrug approaches (e.g., replacing the methyl ester with a pivaloyloxymethyl group) or introducing electron-withdrawing substituents adjacent to the ester to reduce hydrolysis. In vitro assays (e.g., liver microsomes) should validate metabolic half-life improvements .

- Key Data : Methyl esters typically exhibit t₁/₂ < 2 hours in human plasma, necessitating structural modifications for sustained activity .

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases resolves enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) are preferred for scalable production .

- Key Data : Enantiomeric excess (ee) ≥99% is achievable with optimized conditions .

Analytical and Safety Considerations

Q. What are the critical parameters for stability-indicating methods (e.g., forced degradation studies)?

- Methodological Answer : Perform stress testing under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via UPLC-MS and ensure baseline separation of all peaks .

- Key Data : Degradation products exceeding 0.2% require identification per ICH Q3B guidelines .

Q. What safety precautions are essential during handling of trifluoromethyl-substituted benzimidazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.